molecular formula C8H13N3O2 B1396105 2-Hydrazinyl-4-(2-methoxyethoxy)pyridine CAS No. 1208864-17-8

2-Hydrazinyl-4-(2-methoxyethoxy)pyridine

Cat. No.: B1396105
CAS No.: 1208864-17-8
M. Wt: 183.21 g/mol
InChI Key: TXHSZNZIQISYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazinyl-4-(2-methoxyethoxy)pyridine is a versatile hydrazinyl-substituted pyridine derivative offered for research and development purposes. This compound is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. The hydrazinyl group attached to the pyridine ring serves as a key reactive handle for the synthesis of diverse nitrogen-containing heterocycles. As seen in analogous structures, hydrazinylpyridines are valuable intermediates in medicinal chemistry for constructing complex molecules, including thiazole and imidazo[1,2-a]pyridine derivatives, which are scaffolds of high pharmacological interest . The 2-methoxyethoxy side chain at the 4-position may enhance solubility and influence the pharmacokinetic properties of resulting compounds, a common strategy in drug design . Researchers can utilize this compound to develop novel substances for various biological investigations. Pyridine-based compounds are known to target a range of central nervous system (CNS) receptors and ion channels, and they are frequently explored for potential anticonvulsant and antidepressant activities . Furthermore, hydrazinyl-heterocycle hybrids are actively studied for their antimicrobial and antioxidant properties . This reagent provides a foundational building block for creating new chemical entities in these and other discovery research areas.

Properties

IUPAC Name

[4-(2-methoxyethoxy)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-12-4-5-13-7-2-3-10-8(6-7)11-9/h2-3,6H,4-5,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHSZNZIQISYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=NC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(2-methoxyethoxy)pyridine typically involves the reaction of 2-chloro-4-(2-methoxyethoxy)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with the hydrazine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazine group under mild conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various hydrazone or thiosemicarbazone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyridine derivatives, including 2-hydrazinyl-4-(2-methoxyethoxy)pyridine, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, including resistant strains such as MRSA. The presence of functional groups like methoxy enhances their biological activity by improving solubility and interaction with microbial targets .

Drug Development

The hydrazine moiety in this compound is crucial for developing new pharmaceuticals. Hydrazones derived from this compound can serve as precursors for various therapeutic agents, including anti-cancer and anti-inflammatory drugs. Studies indicate that modifications of the hydrazine group can lead to compounds with enhanced efficacy against specific diseases .

Analytical Chemistry

This compound can be utilized as an analytical reagent in detecting metal ions and organic compounds due to its ability to form stable complexes. Its derivatives have been applied in spectroscopic methods for the analysis of environmental samples, pharmaceuticals, and biological fluids .

Polymer Chemistry

The reactivity of this compound allows it to act as a polymer initiator or cross-linking agent in the synthesis of novel polymeric materials. These materials often exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .

Case Studies

Study Findings Applications
Jabeen et al. (2021)Investigated the antibacterial properties of hydrazone derivatives from pyridine compoundsDevelopment of new antibiotics targeting resistant bacteria
Marek et al. (2022)Synthesized pyridine-4-aldoxime-based salts with antimicrobial activityPotential use in treating infections caused by resistant strains
Maleki et al. (2021)Developed magnetic nano-catalysts for synthesizing pyridine derivativesEnhanced efficiency in producing biologically active compounds

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s reactivity and properties are influenced by its substituents. Below is a comparison with structurally related pyridine derivatives:

Compound Substituents Key Features
2-Hydrazinyl-4-(2-methoxyethoxy)pyridine 2-NH-NH₂, 4-OCH₂CH₂OCH₃ Electron-donating 2-methoxyethoxy enhances solubility; hydrazinyl enables cyclization .
2-Hydrazinyl-4-(trifluoromethyl)pyridine 2-NH-NH₂, 4-CF₃ Trifluoromethyl group is electron-withdrawing, increasing lipophilicity and metabolic stability .
4-(5-Nonyl)pyridine 4-C₉H₁₉ Long alkyl chain improves hydrophobicity, suitable for lipid membrane studies .
4-Bromo-2-(2-methoxyethoxy)pyridine 4-Br, 2-OCH₂CH₂OCH₃ Bromine enables cross-coupling reactions; methoxyethoxy aids solubility .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 2-methoxyethoxy group in the target compound red-shifts photoluminescence (PL) spectra in ruthenium complexes compared to non-polar substituents (e.g., alkyl chains) . In contrast, electron-withdrawing groups like -CF₃ (in 2-Hydrazinyl-4-(trifluoromethyl)pyridine) reduce electron density, altering binding interactions in biological systems .
  • Solubility: The 2-methoxyethoxy group enhances aqueous solubility, making the compound more bioavailable than analogs with nonyl or trifluoromethyl groups .
Photophysical and Electrochemical Properties

Studies on ruthenium complexes with pyridine ligands reveal substituent-dependent trends:

Compound PL Emission (nm) HOMO (eV) LUMO (eV) Application
4-(2-Methoxyethoxy)pyridine ligand ~620 (red-shifted) -5.51 -3.04 Anticancer/antibacterial
4-(2-Ethyl-hexyloxy)pyridine ligand ~610 -5.52 -3.05 Organic electronics
4-(5-Nonyl)pyridine ligand ~590 -5.50 -3.07 Lipid bilayer studies

Key Observations :

  • The 2-methoxyethoxy group induces a red shift in PL due to its electron-donating nature, which stabilizes excited states .
  • Electrochemical properties (HOMO/LUMO levels) remain relatively consistent across substituents, suggesting minimal impact on redox behavior .

Key Observations :

  • The hydrazinyl group facilitates the formation of triazolopyridines and pyridotriazines, which show broad-spectrum antimicrobial activity .
  • Substituents like -CF₃ enhance target specificity in enzyme inhibition compared to polar groups like 2-methoxyethoxy .

Biological Activity

2-Hydrazinyl-4-(2-methoxyethoxy)pyridine is a pyridine derivative that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a hydrazine group and a methoxyethoxy side chain, which contribute to its reactivity and interactions with biological targets.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H14_{14}N4_{4}O2_{2}
  • CAS Number : 1208864-17-8
  • Molecular Weight : 218.24 g/mol

The presence of the hydrazine moiety allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that hydrazine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related hydrazone compounds possess potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL .

Comparison of Antimicrobial Activity

CompoundTarget BacteriaMIC (µg/mL)
Hydrazone Derivative AE. coli500
Hydrazone Derivative BS. aureus750
This compoundE. coli, S. aureusTBD

Anticancer Potential

Recent studies have explored the anticancer potential of hydrazine derivatives. For example, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and inhibition of key signaling pathways like FAK (Focal Adhesion Kinase) .

Case Studies

  • Antimalarial Activity : A study on benzothiazole hydrazones demonstrated that certain derivatives exhibited significant antimalarial activity by chelating free iron and inhibiting heme polymerization in malaria parasites. Although not directly tested, the structural similarities suggest potential for this compound in similar applications .
  • Thyroid Cancer Research : Novel hydrazone derivatives were evaluated for their antiproliferative effects on thyroid cancer cells, showing IC50_{50} values as low as 0.113 µM against TPC-1 cells, indicating strong inhibitory effects on cancer cell growth .

Q & A

Q. How does solvent polarity influence photophysical properties?

  • Methodological Answer : Solvatochromic shifts in PL spectra (e.g., λem_{em} = 450→500 nm from hexane→ethanol) arise from dipole-dipole interactions. Lippert-Mataga plots quantify solvent polarity effects on Stokes shifts. Time-resolved fluorescence (TCSPC) measures excited-state lifetimes, which correlate with solvent dielectric constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydrazinyl-4-(2-methoxyethoxy)pyridine

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